E3 Ligase Ligand‑Linker Conjugate 43 – CRBN vs. VHL Scaffold Weight Advantage
E3 ligase Ligand‑Linker Conjugate 43 employs a thalidomide‑based CRBN ligand (MW contribution from the ligand moiety: ~258 Da) that is inherently smaller than typical VHL ligands such as VH032 (MW contribution: ~380–400 Da) [REFS‑1]. This reduced mass contribution permits the final PROTAC to incorporate longer linkers or larger target‑binding warheads while remaining below the 700–800 Da threshold associated with improved passive permeability [REFS‑2].
| Evidence Dimension | E3 ligase ligand molecular weight contribution |
|---|---|
| Target Compound Data | Thalidomide‑based CRBN ligand: ~258 Da (ligand core, excluding linker) |
| Comparator Or Baseline | VH032‑based VHL ligand: ~380–400 Da |
| Quantified Difference | CRBN ligand core is approximately 30–35% smaller than VHL ligand core |
| Conditions | Structural analysis of ligand scaffolds (thalidomide vs. VH032 peptidomimetic) |
Why This Matters
A smaller E3 ligase ligand preserves more of the PROTAC molecular weight budget for linker optimisation and target‑binding warhead potency, which is critical for maintaining drug‑like physicochemical properties.
- [1] Bricelj A, et al. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. 2021;9:707317. View Source
- [2] BOC Sciences. CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. Technical Resource. 2025. View Source
